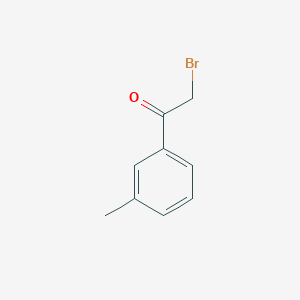
2-Bromo-1-(m-tolyl)ethanone
Overview
Description
2-Bromo-1-(m-tolyl)ethanone is a brominated aromatic ketone compound. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic ketones and their properties. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, indicating a possible synthetic route for related compounds . The molecular structure and properties of these compounds are of interest due to their potential applications in various fields, including nonlinear optics and pharmaceuticals.
Synthesis Analysis
The synthesis of related brominated aromatic ketones, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, involves halogen-exchange reactions that result in higher yields. This suggests that a similar approach could be employed for synthesizing this compound. The esterification of the synthesized compound indicates its utility as a chemical protective group .
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones can be determined using techniques such as single crystal X-ray diffraction, as seen in the study of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone . Additionally, computational methods like Gaussian09 software package can be used to optimize the molecular structure and perform vibrational frequency analysis, as demonstrated in the study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . These methods can provide detailed insights into the geometry and electronic structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of brominated aromatic ketones can be inferred from their molecular structure and electronic properties. For example, the HOMO-LUMO analysis can indicate the charge transfer within the molecule, which is crucial for understanding its reactivity . The absence of photolytic phenomena in certain solvents, as observed for 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, may also be relevant for this compound .
Physical and Chemical Properties Analysis
The physical properties such as thermal stability and melting point can be assessed through thermal analysis. For instance, 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone is thermally stable up to 263°C with a melting point of 170°C . The optical properties, including transparency and photoluminescence, can be examined through UV-vis-NIR absorption and PL emission spectrum analysis. The third-order nonlinear optical properties, which are important for applications in photonics, can be estimated using techniques like the Z-scan technique . These analyses provide a comprehensive understanding of the physical and chemical properties of brominated aromatic ketones.
Scientific Research Applications
Synthesis and Chemical Properties
- 2-Bromo-1-(m-tolyl)ethanone has been used in various synthetic processes. For instance, it was synthesized through halogen-exchange reactions, highlighting its effectiveness as a chemical protective group. However, it exhibited no photolytic phenomena in solvents like MeOH or Benzene (Li Hong-xia, 2007).
Applications in Organic Compound Synthesis
- It played a role in synthesizing novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing a tosyl moiety. These compounds have shown potential in anticancer applications for liver and breast cancer (S. Hessien, M. Kadah, N. A. Marzouk, 2009).
Electrophilic Bromination Studies
- The compound has been essential in investigating the selective α-monobromination of various alkylaryl ketones. This research demonstrated its efficiency and selectivity in bromination processes (W. Ying, 2011).
Pyrolysis Product Identification
- Although not directly related to this compound, studies on its derivatives, like bk-2C-B, have led to the identification of pyrolysis products. This research aids in understanding the stability and degradation patterns of related compounds (Kelly B Texter et al., 2018).
Synthesis of α-Bromo Chalcone Derivatives
- α-Bromo chalcones, synthesized from derivatives of this compound, have been prepared in good yields, demonstrating its utility in synthesizing complex organic molecules (Yakup Budak, M. Ceylan, 2009).
Improvements in Synthetic Technology
- Research has led to improvements in the synthetic technology of related compounds, like 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in producing other significant compounds (Li Yu-feng, 2013).
Spectroscopic Studies and Substituent Effects
- Studies have been conducted on the spectral properties of this compound derivatives, providing insights into substituent effects on these compounds (G. Thirunarayanan, 2013).
Computational Studies on Chemical Reactions
- Computational studies have been carried out to investigate the reactions between imidazole and various 2-bromo-1-arylethanones, offering a deeper understanding of the chemical behavior and potential applications of these compounds (T. Erdogan, F. Erdoğan, 2019).
Development of Chalcone Analogues
- The compound has been used in the synthesis of α,β-unsaturated ketones, serving as a precursor for developing chalcone analogues. This synthesis demonstrates the compound's versatility in organic chemistry (C. Curti, A. Gellis, P. Vanelle, 2007).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANFRNTVKCHZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434522 | |
| Record name | 2-Bromo-1-(3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51012-64-7 | |
| Record name | 2-Bromo-1-(3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





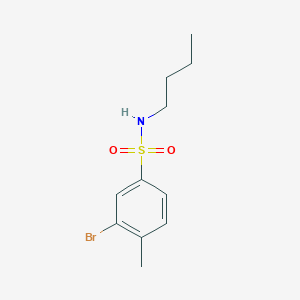
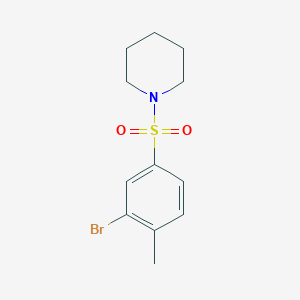
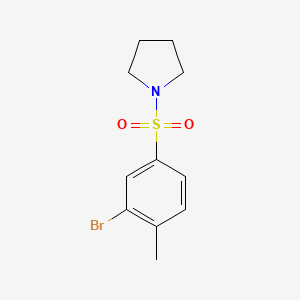


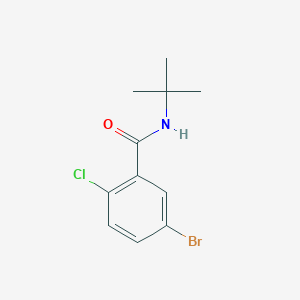



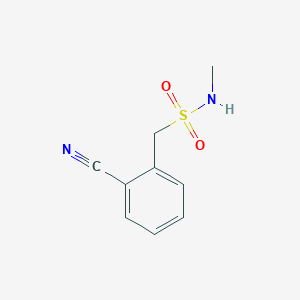
![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)